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Compound of Interest

Compound Name: 2-Acetylphenanthrene

Cat. No.: B184642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylphenanthrene, a
polycyclic aromatic ketone. It details its physicochemical properties, spectroscopic profile,
synthesis protocols, and currently understood biological activities. This document is intended to
serve as a foundational resource for professionals engaged in chemical research and drug
discovery.

Physicochemical and Spectroscopic Data

2-Acetylphenanthrene is a solid, yellow to dark yellow compound.[1] Its core physicochemical
properties are summarized below, providing essential data for experimental design and
computational modeling.

Table 1: Physicochemical Properties of 2-
Acetylphenanthrene
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Property Value Reference

CAS Number 5960-69-0 [21[31[41[5]

Molecular Formula C16H120 [21[3]1[41[5]

Molecular Weight 220.27 g/mol [31[41[5]

Melting Point 144-145 °C [4]

Boiling Point 175-178 °C at 1.5 Torr [1]

Appearance Solid [4]

N Slightly soluble in Chloroform

Solubility [1]
and Ethyl Acetate
1S/C16H120/c1-11(17)13-8-9-

InChl 16-14(10-13)7-6-12-4-2-3-5- [4][5]
15(12)16/h2-10H,1H3
CC(=0O)clccc2c(cec3ccecc23)

SMILES [4]1(5]

cl

Spectroscopic Profile

The structural characterization of 2-Acetylphenanthrene is confirmed through various
spectroscopic methods. The key spectral features are outlined below.

Table 2: Spectroscopic Data Summary for 2-
Acetylphenanthrene
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Spectroscopy Key Peaks | Features

Aromatic protons (multiplets, & 7.5-9.0 ppm),

1H NMR _
Acetyl protons (singlet, ~3 2.8 ppm)
Carbonyl carbon (~& 198 ppm), Aromatic
13C NMR carbons (6 123-135 ppm), Methyl carbon (~& 27

ppm)

~1680 cm~t (C=0 stretch, aromatic ketone),
Infrared (IR) ~3050 cm~1 (C-H stretch, aromatic), ~1600,
1450 cm~1 (C=C stretch, aromatic ring)

Molecular lon (M*) at m/z 220. Fragment at m/z
Mass Spec (MS) 205 ([M-CHs]*), Fragment at m/z 177 ([M-
CHsCOJ%)

Note: Predicted and typical values are provided. Experimental values may vary based on
solvent and instrumentation.

Synthesis of 2-Acetylphenanthrene

The most common method for synthesizing 2-Acetylphenanthrene is the Friedel-Crafts
acylation of phenanthrene. This electrophilic aromatic substitution reaction typically yields a
mixture of positional isomers, with the product distribution being highly sensitive to reaction
conditions such as solvent, temperature, and catalyst.[6][7] To favor the formation of the 2- and
3-isomers, which are thermodynamically more stable, specific conditions are required.[7]

Experimental Protocol: Friedel-Crafts Acylation of
Phenanthrene

This protocol outlines a general procedure for the synthesis of acetylphenanthrene isomers,
which can be optimized to favor the 2-acetyl derivative.

Materials:

¢ Phenanthrene
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e Acetyl chloride

e Anhydrous aluminum chloride (AICI3)

e Anhydrous solvent (e.g., nitrobenzene, dichloromethane)
 Ice-cold water

« Dilute hydrochloric acid

o Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate or magnesium sulfate

o Organic solvent for extraction (e.g., dichloromethane)
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 to 2.5
equivalents) in an anhydrous solvent like nitrobenzene.

» Addition of Reagents: Dissolve phenanthrene (1 equivalent) in the same anhydrous solvent
and add it to the stirred AICls suspension. Cool the mixture in an ice bath.

o Acylation: Slowly add acetyl chloride (1 to 1.5 equivalents) to the cooled reaction mixture.
Once the addition is complete, allow the mixture to stir at room temperature or gently reflux
for 1-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

e Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and
slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute
hydrochloric acid.

o Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract
the aqueous layer with the reaction solvent. Combine all organic layers and wash them
sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
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 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate,
filter, and remove the solvent under reduced pressure. The resulting crude product, a mixture
of isomers, can be purified by column chromatography or recrystallization to isolate 2-

Acetylphenanthrene.
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Reaction Setup

1. Suspend AICl3
in Anhydrous Solvent

2. Add Phenanthrene
& Cool to 0°C

Slow Addition

Acylation

3. Add Acetyl Chloride
& Stir/Reflux (1-4h)

Monitor by TLC

Reaction Complete

Work-up & [Purification

4. Quench with
ice-cold H20/HCI1

5. Liquid-Liquid
Extraction

6. Dry & Purify
(Chromatography)
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Biological and Pharmacological Activity

While the broader class of phenanthrenes has been extensively studied for various biological
activities, specific data on 2-Acetylphenanthrene is limited. Phenanthrene derivatives are
known to exhibit a range of effects, including cytotoxic, antimicrobial, anti-inflammatory, and
antiplatelet aggregation activities.

» Anticancer Potential: Many phenanthrene derivatives have demonstrated significant
cytotoxic activity against various cancer cell lines.[8][9][10] Their planar structure allows them
to intercalate with DNA, potentially inhibiting enzymes involved in DNA synthesis and
replication.[9] Studies on phenanthrene-linked compounds have shown promising results
against human colon and breast cancer cells, often inducing apoptosis and cell cycle arrest.
[10]

» Antimicrobial Activity: Certain synthetic derivatives of acetylphenanthrene have been
evaluated for their antibacterial effects. For instance, novel analogues of N-piperazinyl
fluoroquinolones incorporating a 2-oxo-2-(phenanthrene-2-yl) ethyl moiety have been
synthesized and tested against various Gram-positive and Gram-negative bacteria.[6]

o Anti-inflammatory Effects: Phenanthrenes isolated from natural sources have shown anti-
inflammatory properties by inhibiting nitric oxide (NO) production in activated macrophages.
[1] The mechanism often involves the inhibition of key signaling pathways like MAPKs and
NF-kB.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

To evaluate the potential anticancer activity of 2-Acetylphenanthrene, a standard MTT assay
can be employed. This colorimetric assay assesses the metabolic activity of cells, which is an
indicator of cell viability.

Materials:
e Human cancer cell line (e.g., HeLa, HepG2)
e Complete cell culture medium (e.g., DMEM with 10% FBS)

o 2-Acetylphenanthrene stock solution (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

96-well plates

Microplate reader
Procedure:

o Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g.,
5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Prepare serial dilutions of the 2-Acetylphenanthrene stock solution
in the complete medium. Remove the old medium from the wells and treat the cells with
various concentrations of the compound. Include a vehicle control (DMSO) and a positive
control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4
hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT
into purple formazan crystals.

e Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer
to each well to dissolve the formazan crystals.

o Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength
(typically 570 nm) using a microplate reader.

e Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. The ICso value (the concentration at which 50% of cell growth is inhibited)
can then be determined by plotting a dose-response curve.
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Conclusion

2-Acetylphenanthrene (CAS 5960-69-0) is a well-characterized polycyclic aromatic ketone
with defined physicochemical properties. Its synthesis is readily achievable through Friedel-
Crafts acylation, although control of regioselectivity is a key consideration. While direct
biological studies on this specific molecule are not abundant in current literature, the broader
family of phenanthrenes demonstrates significant potential in medicinal chemistry, particularly
as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. The protocols provided
herein offer a starting point for the synthesis and biological evaluation of 2-
Acetylphenanthrene, encouraging further investigation into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Acetylphenanthrene
(CAS 5960-69-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184642#2-acetylphenanthrene-cas-number-5960-69-
0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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